![molecular formula C17H13NO4 B14627261 2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one](/img/structure/B14627261.png)
2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1,2-dihydro-4H-3,1-benzoxazin-4-one is a complex organic compound characterized by its unique structure, which includes a benzoxazinone core and a methoxy-substituted cyclohexadienone moiety
Vorbereitungsmethoden
The synthesis of 2-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1,2-dihydro-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the benzoxazinone core followed by the introduction of the methoxy-substituted cyclohexadienone moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The methoxy-substituted cyclohexadienone moiety can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can target the carbonyl groups present in the structure, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, resulting in the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
2-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1,2-dihydro-4H-3,1-benzoxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy-substituted cyclohexadienone moiety can participate in redox reactions, influencing the activity of enzymes involved in oxidative stress responses. Additionally, the benzoxazinone core may interact with proteins, modulating their function and affecting various cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1,2-dihydro-4H-3,1-benzoxazin-4-one include other benzoxazinone derivatives and methoxy-substituted cyclohexadienones. These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity. Examples of similar compounds include:
- 2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-1,2,3,4,5,6,7,8-octahydroquinazolin-4-one
- Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate .
Eigenschaften
Molekularformel |
C17H13NO4 |
|---|---|
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C17H13NO4/c1-21-15-10-11(6-8-14(15)19)7-9-16-18-13-5-3-2-4-12(13)17(20)22-16/h2-10,19H,1H3/b9-7+ |
InChI-Schlüssel |
YNHRRKXRXMLWAP-VQHVLOKHSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C/C2=NC3=CC=CC=C3C(=O)O2)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=CC2=NC3=CC=CC=C3C(=O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14627185.png)
![Benzene, [(1-methyl-1-phenylethyl)seleno]-](/img/structure/B14627193.png)
![2-Nitro-4-[(pyridin-2-yl)oxy]aniline](/img/structure/B14627199.png)
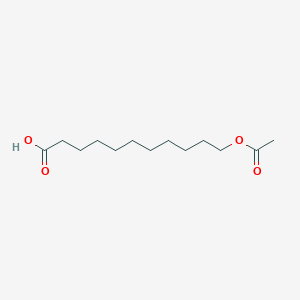
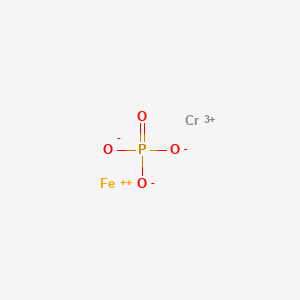
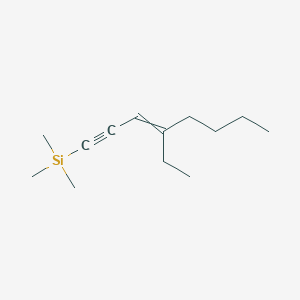
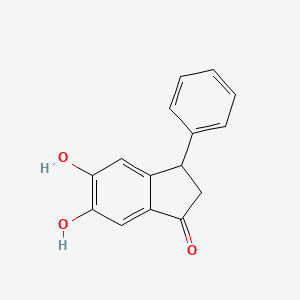
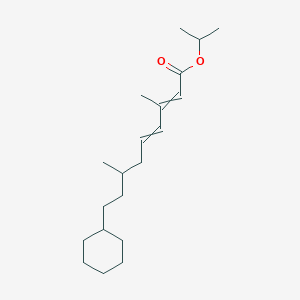
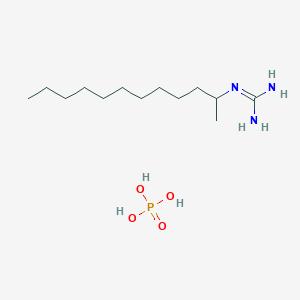
![2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1'-biphenyl](/img/structure/B14627226.png)
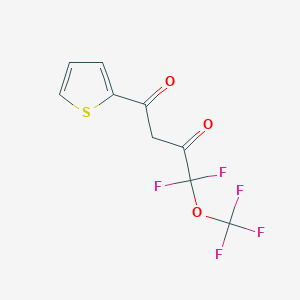

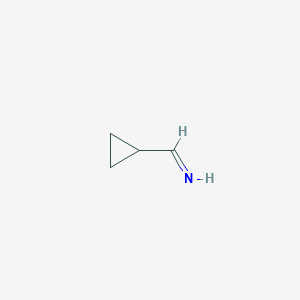
![Methyl [amino(methylsulfanyl)methyl]carbamate](/img/structure/B14627271.png)
